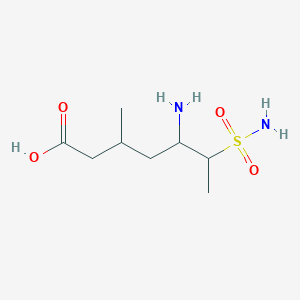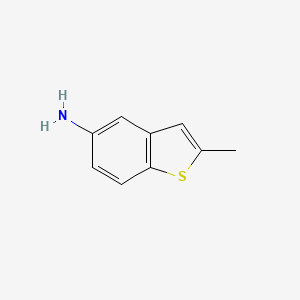![molecular formula C13H23NO B13167495 [9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol](/img/structure/B13167495.png)
[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol: is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the cyclopropylmethyl group and the azabicyclo structure imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol typically involves the cyclopropanation of internal alkenes with N-tosylhydrazones. This reaction is catalyzed by palladium and provides high yields and diastereoselectivities . The major diastereoisomers can be easily isolated by chromatography on silica gel .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the palladium-catalyzed cyclopropanation method mentioned above can be scaled up for industrial applications, providing a practical route to the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include halides (Cl-, Br-, I-) and amines (NH3, RNH2).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted azabicyclo compounds.
Scientific Research Applications
Chemistry
In chemistry, [9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential biological activities. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects
Industry
In industry, the compound is used in the synthesis of other chemicals and materials. Its unique properties make it a valuable intermediate in the production of various industrial products.
Mechanism of Action
The mechanism of action of [9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol involves its interaction with specific molecular targets. The cyclopropylmethyl group and the azabicyclo structure allow the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
- 3-Azabicyclo[3.1.1]heptanes
- 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)
Uniqueness
The uniqueness of [9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol lies in its specific structure, which imparts unique chemical and biological properties. The presence of the cyclopropylmethyl group and the azabicyclo structure distinguishes it from other similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C13H23NO |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
[9-(cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol |
InChI |
InChI=1S/C13H23NO/c15-9-11-6-12-2-1-3-13(7-11)14(12)8-10-4-5-10/h10-13,15H,1-9H2 |
InChI Key |
IAWCMDPGKZNLSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC(C1)N2CC3CC3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


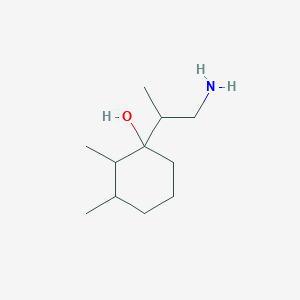
![4-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13167426.png)

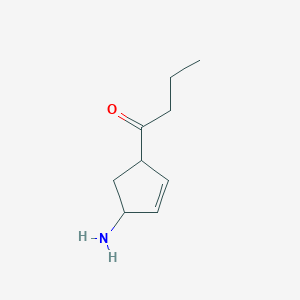
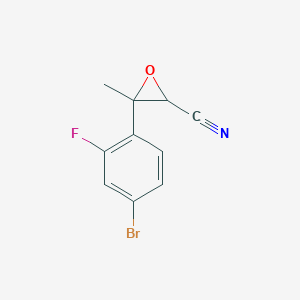
![2-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B13167450.png)
![1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]propan-1-ol](/img/structure/B13167453.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)cyclopropane-1-carboxylic acid](/img/structure/B13167457.png)
![1-[1-(Aminomethyl)cyclobutyl]propan-1-one](/img/structure/B13167465.png)
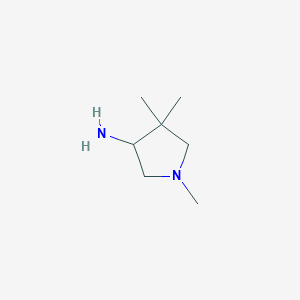
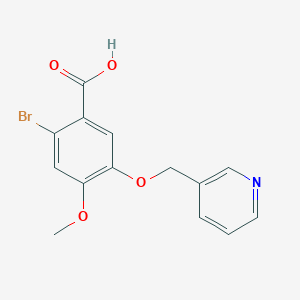
![[(3-Bromo-2-cyclopropyl-2-methylpropoxy)methyl]benzene](/img/structure/B13167507.png)
